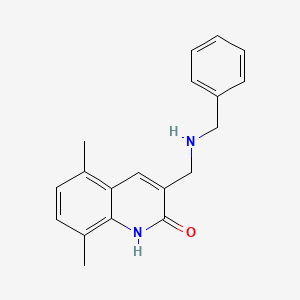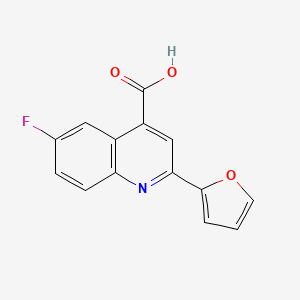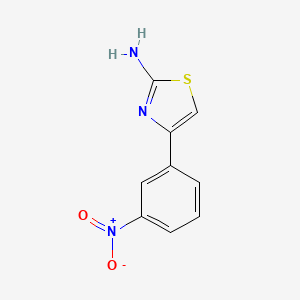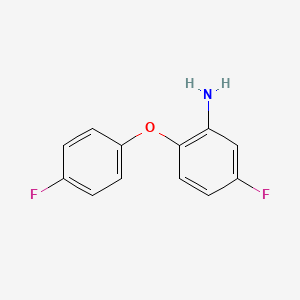![molecular formula C14H14N2O2 B1299989 Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine CAS No. 353779-52-9](/img/structure/B1299989.png)
Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine, also known as BDPMA, is a novel compound that has been studied for its potential as a therapeutic agent for various diseases. BDPMA is a member of the pyridin-4-ylmethyl-amine family, which includes compounds with similar chemical structures. BDPMA has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. BDPMA has also been studied for its potential to act as an inhibitor of the enzyme thromboxane synthase (TXS), which is involved in platelet aggregation and clotting. Additionally, BDPMA has been studied for its potential to act as an agonist of the G-protein coupled receptor, GPR55, which is involved in several physiological processes such as inflammation, pain, and appetite.
Scientific Research Applications
Anticancer Applications
This compound has been used in the design and synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Some of these compounds have shown promising results, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Cell Cycle Arrest and Apoptosis Induction
Further mechanistic studies have revealed that these compounds can cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . This makes them potential candidates for further development as anticancer agents.
Antitumor Applications
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have been synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some of these compounds have shown potent growth inhibition properties with IC50 values generally below 5 μM against these three human cancer cells lines .
Design and Synthesis of Antitubulin Agents
The compound has been used in the design and synthesis of a series of indole-based compounds based on the structures of antitubulin molecules . These compounds have been further explored for their utility as anticancer agents .
Structure-Activity Relationship Studies
The compound has been used in detailed structure-activity relationship studies, which have culminated in the identification of more active analogs . These studies have helped develop a comprehensive understanding of the structure-activity relationships of indole anticancer molecules .
Development of Potential Antitumor Agents
One of the compounds synthesized using “Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine”, compound C27, has shown potent activities against HeLa and A549 cell lines . It has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . Therefore, it could be developed as a potential antitumor agent .
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines .
Result of Action
The compound has demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound’s action results in significant molecular and cellular effects, including the inhibition of cell proliferation.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-pyridin-4-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-13-14(18-10-17-13)7-12(1)9-16-8-11-3-5-15-6-4-11/h1-7,16H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGCQMVKRPFZEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353367 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(pyridin-4-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
353779-52-9 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(pyridin-4-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299906.png)
![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)
![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)


![3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one](/img/structure/B1299923.png)

![(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid](/img/structure/B1299931.png)





